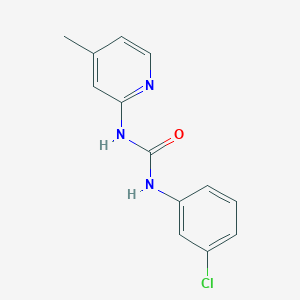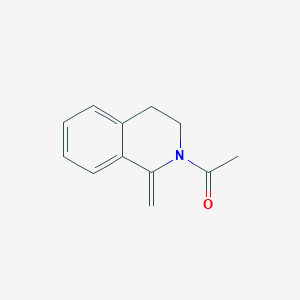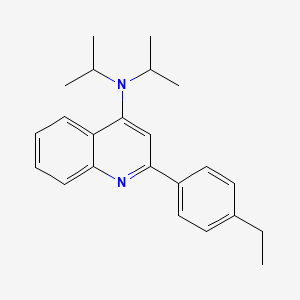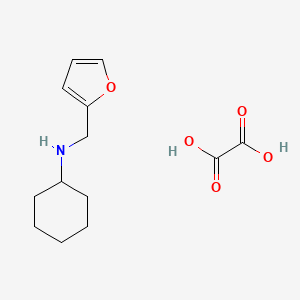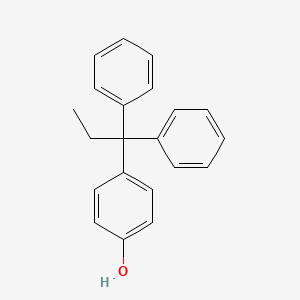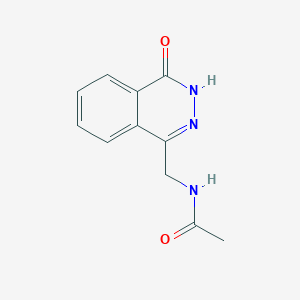![molecular formula C9H12O3 B11938699 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 64145-56-8](/img/structure/B11938699.png)
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is a unique bicyclic compound with the molecular formula C9H12O3 and a molecular weight of 168.194 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane structure, which includes two methoxy groups at the 7-position and a ketone group at the 2-position. It is often used in organic synthesis and research due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a Diels-Alder reaction. One common method includes the reaction of cyclopentadiene with dimethyl acetylenedicarboxylate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production efforts.
Analyse Des Réactions Chimiques
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various synthetic pathways.
Medicine: Research into derivatives of this compound may lead to the development of new pharmaceuticals.
Industry: Its use in industrial applications is limited, but it may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one exerts its effects is primarily through its reactivity in chemical reactions. The presence of the methoxy and ketone groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one include:
7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-ol: This compound has a hydroxyl group instead of a ketone group.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound includes additional chlorine atoms, which can significantly alter its reactivity.
7-(Hydroxymethyl)-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one: This compound has a hydroxymethyl and a methylsulfanyl group, providing different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
64145-56-8 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
RESRXHNESRQRHG-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2CC(=O)C1C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
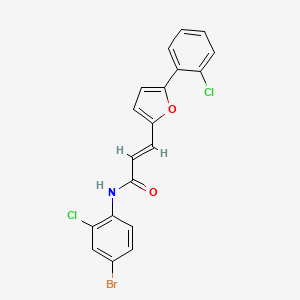

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)

